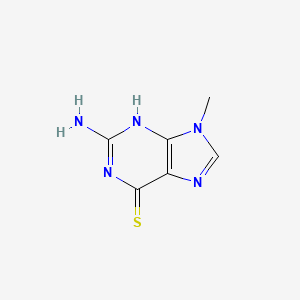
2-amino-9-methyl-3,9-dihydro-6H-purine-6-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- is a chemical compound with the molecular formula C6H6N4S and a molecular weight of 166.204. It is also known by other names such as 9H-Purine-6(1H)-thione, 9-methyl-, 6-Mercapto-9-methylpurine, and 9-Methyl-6-thiopurine . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- involves the reaction of guanine with phosphorus pentasulfide in the presence of pyridine and tetralin. The mixture is heated at 200°C with mechanical stirring for 5 hours. After cooling, the mixture is filtered, and the insoluble residue is treated with water and concentrated ammonium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other purine derivatives.
Substitution: The amino and thione groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen iodide are employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted purines.
科学的研究の応用
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: The compound is studied for its role in nucleotide metabolism and its potential effects on cellular processes.
Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- involves its incorporation into DNA and RNA, where it acts as a purine antagonist. This incorporation disrupts the normal processing and function of nucleic acids, leading to cytotoxic effects. The compound competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP), which inhibits purine biosynthesis .
類似化合物との比較
Similar Compounds
6-Thioguanine: A 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine.
2-Amino-6-mercaptopurine: Another purine derivative with similar properties and applications.
2-Amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purine-6-thione: Known for its antineoplastic activity against 6-thioguanine-resistant tumor cells.
Uniqueness
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- is unique due to its specific structure, which allows it to be incorporated into nucleic acids and disrupt their function. This property makes it particularly valuable in research and therapeutic applications, especially in the treatment of certain cancers.
特性
CAS番号 |
2382-18-5 |
|---|---|
分子式 |
C6H7N5S |
分子量 |
181.22 g/mol |
IUPAC名 |
2-amino-9-methyl-3H-purine-6-thione |
InChI |
InChI=1S/C6H7N5S/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12) |
InChIキー |
VXSWGJDRVXNRKE-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1NC(=NC2=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
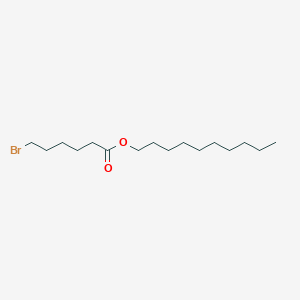
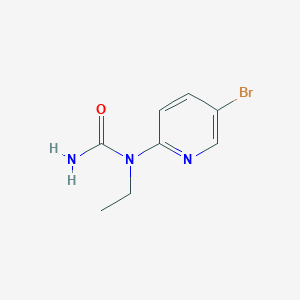

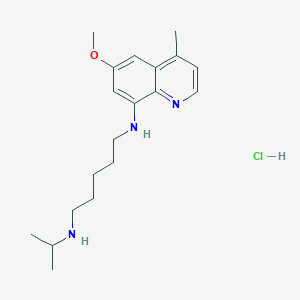
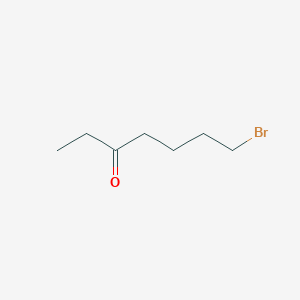
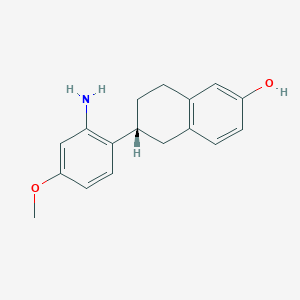
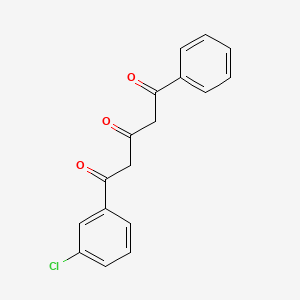
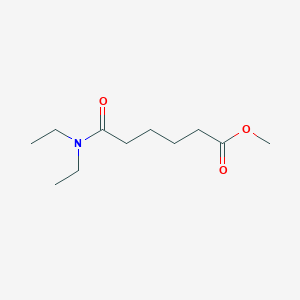
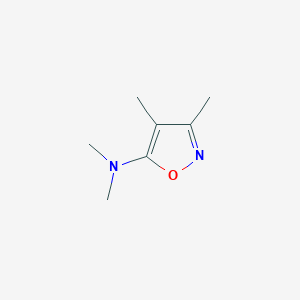
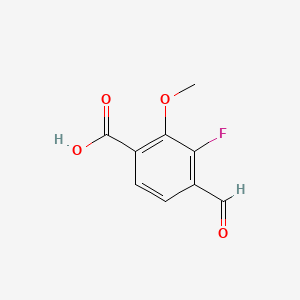
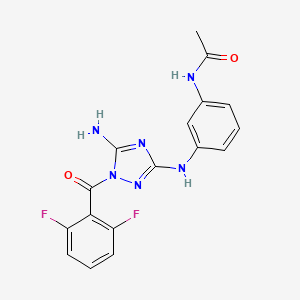
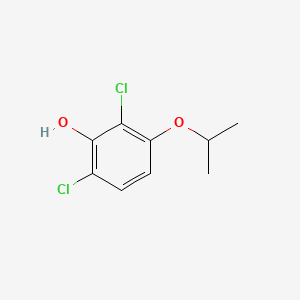
![(S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-5,6-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-1,2,4-triazolo[3,4-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14013400.png)
